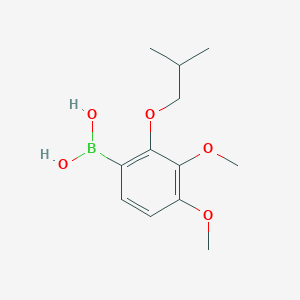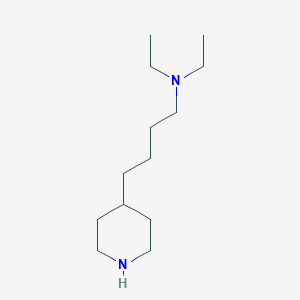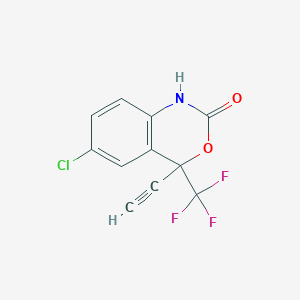
7-(BENZYLOXY)-2-NAPHTHONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-(BENZYLOXY)-2-NAPHTHONITRILE is an organic compound with the molecular formula C18H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a benzyloxy group at the 7-position and a carbonitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(BENZYLOXY)-2-NAPHTHONITRILE typically involves the reaction of 7-hydroxy-2-naphthonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
7-(BENZYLOXY)-2-NAPHTHONITRILE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
7-(BENZYLOXY)-2-NAPHTHONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-(BENZYLOXY)-2-NAPHTHONITRILE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and carbonitrile groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Naphthalenecarbonitrile: Lacks the benzyloxy group, making it less versatile in chemical modifications.
Benzyl 2-naphthyl ether: Similar structure but lacks the carbonitrile group, affecting its reactivity and applications.
Uniqueness
7-(BENZYLOXY)-2-NAPHTHONITRILE is unique due to the presence of both the benzyloxy and carbonitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
590369-74-7 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC名 |
7-phenylmethoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C18H13NO/c19-12-15-6-7-16-8-9-18(11-17(16)10-15)20-13-14-4-2-1-3-5-14/h1-11H,13H2 |
InChIキー |
WWZYNCFZHGWEOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)C#N)C=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-Dihydro-7-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran](/img/structure/B8462287.png)
![METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE](/img/structure/B8462303.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chlorophenyl)-3-methyl-](/img/structure/B8462310.png)
![tert-butyl 4-[(5-chloro-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8462311.png)




![8-iodo-2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8462346.png)





